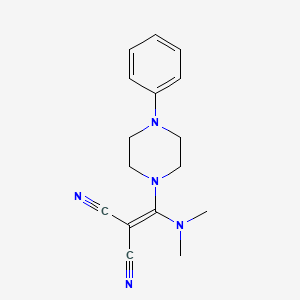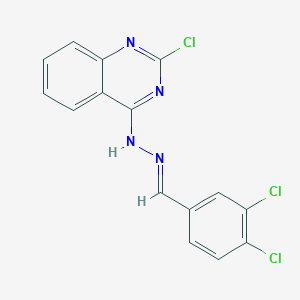![molecular formula C14H13Cl2N5 B3036320 2-[3-[2-(2,4-Dichlorophenyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-09-2](/img/structure/B3036320.png)
2-[3-[2-(2,4-Dichlorophenyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile
Descripción general
Descripción
The compound “2-[3-[2-(2,4-Dichlorophenyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile” is a chemical compound with the molecular formula C14H13Cl2N5 . It is used in scientific research and has applications in diverse fields.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H13Cl2N5 . Detailed structural analysis would require more specific resources or experimental data.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the searched resources. Its reactivity may be inferred from its functional groups, which include hydrazono, dimethylamino, and malononitrile groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the searched resources. As a chemical compound, its properties would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
Research on derivatives of 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile (a related compound) indicates potential use as nonlinear materials due to their donor-acceptor structures. However, specific derivatives like DCV[3] and DCV[4] are not suitable as nonlinear optical materials in the crystalline state because they crystallize in the centrosymmetric space group P21/c (Bogdanov et al., 2019).
Alzheimer's Disease Research
A derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile ([18F]FDDNP), a hydrophobic radiofluorinated derivative, has been used in positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is expected to facilitate diagnostic assessment and assist in response-monitoring during experimental treatments (Shoghi-Jadid et al., 2002).
Synthesis of Heterocyclic Compounds
The reaction of malononitrile with dimethylformamide and phosphorus oxychloride produced compounds such as (dimethylamino-methylene)malononitrile, which are precursors for the synthesis of 3,5‐dicyanopyridine derivatives and other heterocyclic compounds. These are key intermediates in organic synthesis and pharmaceutical research (Mittelbach & Junek, 1982).
Fluorescence Sensing
A latent turn-on fluorescent probe based on 6-(dimethylamino)-3-hydroxy-2-naphthaldehyde was developed for the detection of malononitrile, a precursor of hydrogen cyanide in mammalian tissue metabolism. This probe showed significant fluorescence response and could be useful in environmental and biological sample testing (Jung et al., 2020).
Two-Photon Absorption
Malononitrile derivatives have been studied for their two-photon absorption properties. These compounds showed strong intramolecular charge transfer absorption bands and significant fluorescence emissions, indicating their potential use in photophysical applications (Zhao et al., 2007).
Antimicrobial Activity
2-Arylhdrazononitriles, key synthons derived from similar compounds, have been used to synthesize a variety of heterocyclic substances with promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3E)-3-[(2,4-dichlorophenyl)hydrazinylidene]-1-(dimethylamino)propylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5/c1-21(2)14(10(8-17)9-18)5-6-19-20-13-4-3-11(15)7-12(13)16/h3-4,6-7,20H,5H2,1-2H3/b19-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREJROAHDSQCSV-KPSZGOFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NNC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[2-(2,4-Dichlorophenyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-C-Carboxy-N-(2,4-dichloroanilino)carbonimidoyl]benzoic acid](/img/structure/B3036237.png)

![5-[3-(benzyloxy)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3036241.png)

![3-[2-(2,4-dichloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B3036245.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B3036247.png)
![5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B3036248.png)


![3-(4-bromophenyl)-N-phenyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036255.png)
![2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036256.png)
![2-[(2Z)-2-[(4-chlorophenyl)methoxyimino]ethyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036257.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036258.png)
![4-{1-[(3-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B3036260.png)